An In-Depth Technical Guide to Isopropalin: Chemical Structure, Properties, and Mode of Action
An In-Depth Technical Guide to Isopropalin: Chemical Structure, Properties, and Mode of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropalin, a dinitroaniline herbicide, has been utilized for its selective pre-emergence control of various grasses and broadleaf weeds. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and the molecular mechanism underlying its herbicidal activity. The primary mode of action involves the disruption of microtubule polymerization, a critical process for cell division and elongation in plants. This document details the interaction of Isopropalin with tubulin, leading to mitotic inhibition. Furthermore, it outlines key experimental protocols for the analysis and study of Isopropalin, offering valuable insights for researchers in weed science, plant cell biology, and herbicide development.
Chemical Structure and Identification
Isopropalin, scientifically known as 4-(1-methylethyl)-2,6-dinitro-N,N-dipropylbenzenamine, is a synthetic organic compound belonging to the dinitroaniline class of chemicals.[1] Its chemical identity is well-established through various spectroscopic and analytical techniques.
| Identifier | Value |
| IUPAC Name | 4-(1-methylethyl)-2,6-dinitro-N,N-dipropylbenzenamine[2] |
| CAS Number | 33820-53-0[3] |
| Molecular Formula | C₁₅H₂₃N₃O₄[3] |
| SMILES | CCCN(CCC)C1=C(C=C(C=C1--INVALID-LINK--[O-])C(C)C)--INVALID-LINK--[O-] |
Physicochemical Properties
The physical and chemical properties of Isopropalin are crucial for understanding its environmental fate, bioavailability, and interaction with biological systems. It is characterized as a red-orange liquid.[1]
| Property | Value | Source |
| Molecular Weight | 309.36 g/mol | PubChem |
| Melting Point | Not available | LookChem[4] |
| Boiling Point | ~449.6 °C (rough estimate) | LookChem[4] |
| Water Solubility | 0.1 mg/L (at 25 °C) | LookChem[4] |
| Vapor Pressure | 1.48 x 10⁻⁶ mmHg (at 25 °C) | LookChem[4] |
| pKa (Predicted) | 1.27 ± 0.50 | LookChem[4] |
| LogP (Predicted) | 5.6 | PubChemLite[5] |
| Stability | Susceptible to decomposition by UV irradiation. | ChemicalBook[6] |
Herbicidal Mode of Action: Microtubule Disruption
The primary mechanism of action for Isopropalin, and dinitroaniline herbicides in general, is the disruption of microtubule dynamics in plant cells.[4][7][8] This interference with a fundamental cellular process ultimately leads to the inhibition of plant growth and development.
Signaling Pathway and Molecular Interaction
Isopropalin exerts its effect by binding to tubulin, the protein subunit that polymerizes to form microtubules.[4][7] This binding prevents the assembly of tubulin dimers into functional microtubules, which are essential components of the cytoskeleton. Microtubules play a critical role in various cellular processes, including:
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Cell Division (Mitosis): Microtubules form the mitotic spindle, which is responsible for segregating chromosomes during cell division. Inhibition of microtubule formation arrests cells in metaphase.[9]
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Cell Elongation and Expansion: The orientation of cortical microtubules guides the deposition of cellulose microfibrils in the cell wall, thereby controlling the direction of cell expansion.[2]
The binding of Isopropalin to tubulin leads to a cascade of events culminating in the death of the weed.
Experimental Protocols
This section provides an overview of methodologies relevant to the study of Isopropalin and other dinitroaniline herbicides.
Synthesis of Isopropalin
The synthesis of Isopropalin can be achieved through the reaction of 1-chloro-4-isopropyl-2,6-dinitrobenzene with dipropylamine.[10]
Protocol Outline:
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Combine 1-chloro-4-isopropyl-2,6-dinitrobenzene and dipropylamine in a suitable solvent.
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The reaction mixture is typically heated to facilitate the nucleophilic aromatic substitution reaction.
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Upon completion, the product is isolated and purified using standard techniques such as crystallization or chromatography.
Analysis of Isopropalin Residues in Environmental Samples
The determination of Isopropalin residues in soil and water is crucial for environmental monitoring. A common analytical approach involves extraction followed by chromatographic analysis.
Methodology:
-
Extraction:
-
Analysis:
References
- 1. Isopropalin - Hazardous Agents | Haz-Map [haz-map.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Isopropalin - Wikipedia [en.wikipedia.org]
- 4. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transformation of Isopropalin in Soil and Plants | Weed Science | Cambridge Core [cambridge.org]
- 6. Isoproterenol | C11H17NO3 | CID 3779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 8. Trifluralin - Wikipedia [en.wikipedia.org]
- 9. The Physiology and Mode of Action of the Dinitroaniline Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 10. Isopropalin | C15H23N3O4 | CID 36606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. High-performance liquid chromatographic determination of dinitroaniline herbicides in soil and water - PubMed [pubmed.ncbi.nlm.nih.gov]
